molecular formula C52H84N18O11 B1586945 Dynorphin A (1-9) CAS No. 77259-54-2

Dynorphin A (1-9)

Cat. No.: B1586945
CAS No.: 77259-54-2
M. Wt: 1137.3 g/mol
InChI Key: CZWWJMLXKYUVTQ-VCZUSBFASA-N
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Description

Dynorphin A (1-9) is a peptide fragment derived from the larger endogenous opioid peptide, dynorphin A. It is composed of the first nine amino acids of dynorphin A, which include tyrosine, glycine, glycine, phenylalanine, leucine, arginine, arginine, isoleucine, and arginine. Dynorphin A (1-9) is known for its potent activity at the kappa-opioid receptor, which plays a significant role in modulating pain, stress, and addiction responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dynorphin A (1-9) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of Dynorphin A (1-9) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of large-scale HPLC systems ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dynorphin A (1-9) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pain Management

Dynorphin A (1-9) has been extensively studied for its analgesic properties. It selectively binds to KORs, which are implicated in mediating pain relief. Research indicates that this peptide can modulate pain pathways effectively, making it a candidate for developing new analgesics.

Addiction Studies

Dynorphin A (1-9) is also significant in addiction research. It plays a role in the brain's reward pathways and has been shown to influence drug-seeking behavior.

Research Findings

  • Dopamine Modulation : Dynorphin A (1-9) can inhibit dopamine release in response to addictive substances, contributing to the negative feedback mechanisms that regulate reward pathways .
  • Potential Therapeutics : Studies suggest that KOR antagonists derived from dynorphins could alleviate withdrawal symptoms and reduce cravings in addiction scenarios .

Neuropsychiatric Disorders

The implications of Dynorphin A (1-9) extend into neuropsychiatric disorders, including depression and anxiety. Its modulation of mood-related neurotransmitters positions it as a potential therapeutic agent.

Clinical Implications

  • Antidepressant Effects : By blocking the action of endogenous dynorphins, KOR antagonists may enhance dopamine levels, offering new avenues for treating depression and anxiety-related disorders .
  • Research on KOR Antagonists : Ongoing studies are investigating the efficacy of dynorphin analogs in clinical settings for managing mood disorders and stress responses .

Comparative Analysis of Dynorphin Peptides

The following table summarizes key characteristics of dynorphin peptides relevant to their applications:

CompoundStructureReceptor AffinityPrimary Use
Dynorphin A (1-9)C53H86N18O11Kappa-opioid receptorPain management
Dynorphin A (1-17)C80H124N20O19SKappa-opioid receptorAnalgesic research
Leu-enkephalinC27H37N5O7SDelta-opioid receptorPain relief
Beta-EndorphinC62H91N15O14SMu-opioid receptorAnalgesia

Case Studies and Research Insights

Several studies have illustrated the applications of Dynorphin A (1-9):

  • Analgesic Studies : Research demonstrated that administration of Dynorphin A (1-9) significantly reduced pain responses in animal models, indicating its potential as a new analgesic agent .
  • Addiction Behavior Modification : In experiments involving drug-seeking behavior, administration of KOR antagonists based on dynorphins led to decreased relapse rates in subjects previously exposed to addictive substances .
  • Neuroplasticity Research : Studies have shown that Dynorphin A (1-9) influences synaptic plasticity, suggesting its role in learning and memory processes related to pain and addiction .

Mechanism of Action

Dynorphin A (1-9) exerts its effects primarily through the activation of the kappa-opioid receptor, a G-protein-coupled receptor. Upon binding to the receptor, it induces a conformational change that activates intracellular signaling pathways, including the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels. These actions result in the modulation of pain perception, stress response, and addictive behaviors .

Comparison with Similar Compounds

Uniqueness: Dynorphin A (1-9) is unique due to its specific sequence and high affinity for the kappa-opioid receptor. Its shorter length compared to other dynorphins makes it a valuable tool for studying the minimal structural requirements for receptor activation and for developing selective kappa-opioid receptor ligands .

Biological Activity

Dynorphin A (1-9) is a peptide derived from the larger precursor dynorphin A, which is known for its role as an endogenous ligand for the kappa-opioid receptor (KOR). This compound has garnered attention in various fields of biomedical research due to its multifaceted biological activities, including analgesic effects, modulation of addiction pathways, and involvement in mood regulation. The following sections delve into its biological activity, structure-activity relationships, and relevant case studies.

Structure and Pharmacology

Chemical Structure:
Dynorphin A (1-9) is composed of the amino acid sequence Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg. Its structure is crucial for its interaction with opioid receptors, particularly the kappa subtype.

Pharmacological Profile:
Dynorphin A (1-9) exhibits a high affinity for KOR, which plays a significant role in pain modulation and the regulation of emotional states. Studies have shown that modifications to its structure can significantly affect its binding affinity and selectivity towards opioid receptors.

Modification Effect on Kappa Selectivity
D-Ala at position 2Loss of kappa-selectivity
D-Arg substitutionsDiminished kappa-binding
C-terminal extensionIneffective for increasing biological activity

Biological Activities

Dynorphin A (1-9) has been implicated in several biological processes:

  • Analgesic Effects:
    • Dynorphin A (1-9) has been shown to exert analgesic effects through KOR activation, which can inhibit pain signaling pathways. Research indicates that this peptide can modulate nociceptive responses in various animal models .
  • Addiction and Reward Pathways:
    • This peptide is involved in the neurobiology of addiction. It has been noted that dynorphins can counteract the rewarding effects of substances like opioids, suggesting a potential role in addiction treatment .
  • Mood Regulation:
    • Dynorphin A (1-9) may influence mood disorders. Its dysregulation has been associated with conditions such as depression and anxiety, highlighting its importance in psychiatric research .

Case Studies

Several studies have explored the effects of dynorphin A (1-9) in different biological contexts:

  • Zebrafish Model Study:
    A comparative study between zebrafish dynorphin A and mammalian dynorphin A demonstrated that both peptides bind to zebrafish opioid receptors with varying affinities. Notably, zebrafish dynorphin showed higher affinity for certain delta receptors compared to mammalian counterparts, suggesting evolutionary conservation of opioid receptor function .
  • D-Amino Acid Substitution Study:
    Research on the incorporation of D-amino acids into dynorphin A (1-9) revealed that such modifications can stabilize the peptide but may also lead to a loss of selectivity for KOR. This finding underscores the delicate balance between structural integrity and functional efficacy in peptide design .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H84N18O11/c1-5-30(4)42(48(79)68-37(49(80)81)16-11-23-62-52(58)59)70-45(76)36(15-10-22-61-51(56)57)66-44(75)35(14-9-21-60-50(54)55)67-46(77)38(24-29(2)3)69-47(78)39(26-31-12-7-6-8-13-31)65-41(73)28-63-40(72)27-64-43(74)34(53)25-32-17-19-33(71)20-18-32/h6-8,12-13,17-20,29-30,34-39,42,71H,5,9-11,14-16,21-28,53H2,1-4H3,(H,63,72)(H,64,74)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,78)(H,70,76)(H,80,81)(H4,54,55,60)(H4,56,57,61)(H4,58,59,62)/t30-,34-,35-,36-,37-,38-,39-,42-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWWJMLXKYUVTQ-VCZUSBFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H84N18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1137.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77259-54-2
Record name Dynorphin A (1-9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077259542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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